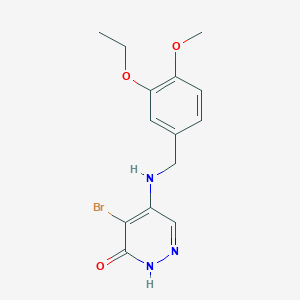

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone

Übersicht

Beschreibung

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone is a chemical compound that is used in scientific research. It is a pyridazinone derivative that has shown potential in various applications.

Wissenschaftliche Forschungsanwendungen

Potential Anti-Inflammatory Agent : A study identified a related pyridazinone derivative with promising activity and selectivity towards PDE4B isoenzymes, suggesting potential use as an anti-inflammatory agent (Allart-Simon et al., 2021).

Applications in Organic Synthesis : The compound has been identified as a synthetic compound with potential applications in organic synthesis, indicating its utility in creating various complex molecules (Kamiya & Tanno, 1975).

Analgesic and Antipyretic Activities : Research has shown that this pyridazinone derivative has more potent analgesic and antipyretic activities than some commercial drugs, highlighting its potential in pain and fever management (Takaya & Sato, 1994).

Potential in Treating Asthma : Studies indicate that related compounds like NZ-107, which may share structural similarities, can inhibit antigen-induced bronchoconstriction in guinea pigs, suggesting potential benefits in treating asthmatic respiratory changes (Suda et al., 1993).

Vasorelaxant and Antiplatelet Activities : Certain pyridazinone derivatives have been found to have vasorelaxant and antiplatelet activities, which could be significant in cardiovascular therapies (Costas et al., 2010).

High Reactivity and Stability : A study found that a new pyridazinone derivative, presumably similar to 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, exhibits higher reactivity and stability compared to its parent compound (Kalai et al., 2021).

Herbicide Action : Pyridazinone herbicides have been shown to inhibit the Hill reaction and photosynthesis in barley, demonstrating their potential as effective herbicides (Hilton et al., 1969).

Inhibitory Effect on Allergic Reactions : NZ-107, a related pyridazinone derivative, has shown potent anti-allergic actions, including inhibiting antigen-induced contraction of human tracheal muscle and mediator release from human lung tissue and leukocytes, indicating potential use in allergy treatment (Nagai et al., 1993).

Eigenschaften

IUPAC Name |

5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKAZNCSPYOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147927 | |

| Record name | NZ 107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone | |

CAS RN |

107186-52-7 | |

| Record name | NZ 107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107186527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NZ 107 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

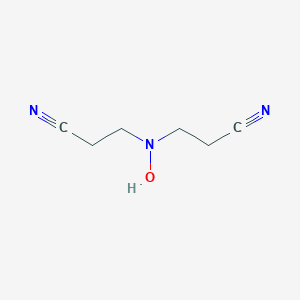

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)